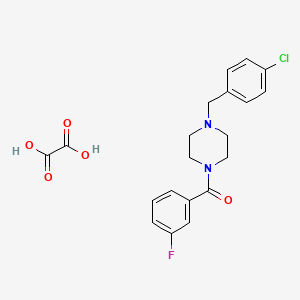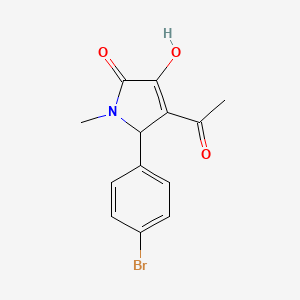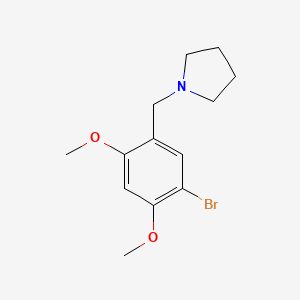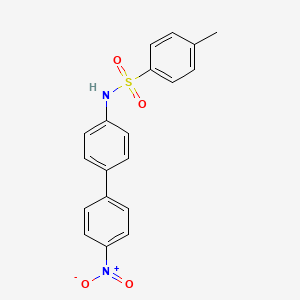
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. The compound has been extensively studied due to its potential applications in scientific research and medicine.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is not fully understood. However, it is believed that the compound interacts with metal ions through the nitrogen and oxygen atoms in the quinoline and benzodioxole moieties. This interaction leads to the formation of a complex that exhibits fluorescence properties.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in vitro, indicating its potential use as a fluorescent probe in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine include its high yield synthesis method, low toxicity, and potential applications in scientific research. However, the limitations of the compound include its limited solubility in aqueous solutions and its potential interference with biological systems.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine. These include the development of new synthesis methods to improve the solubility and biocompatibility of the compound, the investigation of its potential applications as a fluorescent probe in biological systems, and the synthesis of metal complexes with improved catalytic properties.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is a chemical compound that has potential applications in scientific research and medicine. The compound has been extensively studied for its fluorescent properties and potential use as a metal ion probe. However, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline-2-carbaldehyde with 1,3-benzodioxole in the presence of a reducing agent and a catalyst. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. The compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-6-18(21-15-8-13(19)3-4-14(11)15)20-9-12-2-5-16-17(7-12)23-10-22-16/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDSWVKGTIVQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)


![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)




![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
